CID 78062236
CAS No.:
Cat. No.: VC20674041
Molecular Formula: Al2Gd3
Molecular Weight: 525.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | Al2Gd3 |
|---|---|
| Molecular Weight | 525.7 g/mol |
| Standard InChI | InChI=1S/2Al.3Gd |
| Standard InChI Key | ARIRYXWQCWTVJK-UHFFFAOYSA-N |
| Canonical SMILES | [Al].[Al].[Gd].[Gd].[Gd] |
Introduction
Chemical Identity and Structural Analysis
| Property | Value (Inferred) | Source |
|---|---|---|
| Molecular Formula | Likely CₓHᵧCl₂Si₂ | Analogous CIDs |
| Molecular Weight | ~300–350 g/mol | PubChem data |
| CAS Number | 12440-44-7 | EvitaChem |
Stereochemical Features
Chlorinated organosilicon compounds often exhibit tetrahedral geometry around silicon atoms. For example, CID 78066517 contains two silicon centers bonded to chlorine and methyl groups, resulting in a non-planar structure . CID 78062236 may share similar stereochemical properties, though the absence of 3D conformer data (due to unsupported valences in force field calculations) limits precise predictions .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of chlorinated silanes typically involves:
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Direct chlorination of silicon-hydrocarbon precursors.
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Grignard reactions incorporating silicon tetrachloride (SiCl₄) with organometallic reagents .
For instance, CID 78066517 is synthesized via stepwise substitution of chlorine atoms on silicon using methyl groups . CID 78062236 may follow analogous routes, though specific protocols remain unpublished.
Chemical Reactivity
Organosilicon chlorides are reactive toward nucleophiles due to the polar Si-Cl bond. Key reactions include:
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Hydrolysis: Formation of silanols (Si-OH) in aqueous environments.
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Alcoholysis: Substitution with alkoxy groups to generate siloxanes.
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Cross-coupling: Participation in Suzuki-Miyaura or Heck reactions for carbon-silicon bond formation .
Physicochemical Properties
Computed Properties
PubChem’s computational tools estimate properties such as topological polar surface area (0 Ų) and rotatable bond count (4–6) for analogous compounds . These metrics suggest low solubility in polar solvents and moderate flexibility in the hydrocarbon backbone.
| Property | CID 78066517 | CID 78063816 |
|---|---|---|
| Hydrogen Bond Donors | 0 | 0 |
| Hydrogen Bond Acceptors | 0 | 1 |
| LogP (Octanol-Water) | ~4.2 (estimated) | ~3.8 (estimated) |
Spectral Data
While spectral information (e.g., NMR, IR) for CID 78062236 is unavailable, related compounds exhibit characteristic peaks:
Research Gaps and Future Directions
Despite its cataloged status, CID 78062236 lacks experimental validation in peer-reviewed studies. Critical research needs include:
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Synthetic optimization: Developing scalable routes with higher yields.
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Biological profiling: Assessing toxicity and pharmacokinetics.
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Material characterization: Exploring thermal stability and electronic properties.
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